Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate
CAS No.: 21066-20-6
Cat. No.: VC3933307
Molecular Formula: C29H44O7
Molecular Weight: 504.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21066-20-6 |
|---|---|
| Molecular Formula | C29H44O7 |
| Molecular Weight | 504.7 g/mol |
| IUPAC Name | methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-diacetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
| Standard InChI | InChI=1S/C29H44O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(29(21,22)5)36-18(3)31)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)32/h16,19-23,25,27H,7-15H2,1-6H3/t16-,19+,20-,21-,22+,23+,25+,27+,28+,29-/m1/s1 |
| Standard InChI Key | DATLSYWCILADOV-YQLBWAHWSA-N |
| Isomeric SMILES | C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C |
| SMILES | CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C |
| Canonical SMILES | CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
Methyl 3α,12α-diacetyloxy-7-oxo-5β-cholanate has the molecular formula C₂₉H₄₄O₇ and a molecular weight of 504.66 g/mol . The 5β configuration indicates the A/B ring junction of the steroid nucleus is in the cis conformation, a hallmark of natural bile acids. Key functional groups include:
-
Acetyloxy groups at C-3 and C-12, introduced via acetylation of hydroxyl precursors.
-
7-oxo group, formed through oxidation of a secondary alcohol.
-
Methyl ester at C-24, enhancing lipophilicity compared to the free acid form.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of methyl 3α,12α-diacetyloxy-7-oxo-5β-cholanate typically proceeds via sequential protection, oxidation, and esterification steps, as outlined below:
Step 1: Methyl Esterification of Cholic Acid
Cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) is converted to its methyl ester using methanol under acidic conditions. This step enhances solubility and facilitates subsequent reactions :
Step 2: Selective Acetylation of C-3 and C-12 Hydroxyls
The C-3 and C-12 hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as N,N-dimethylpyridine (DMAP) or triethylamine :
Step 3: Oxidation of C-7 Hydroxyl to Ketone
The C-7 hydroxyl group is oxidized to a ketone using hypochlorite (e.g., NaOCl) in a mixed solvent system (ethyl acetate/methanol) with tetrabutylammonium bromide as a phase-transfer catalyst :
Reaction Conditions and Yields
-
Acetylation: Conducted at room temperature for 2–4 hours, yielding >90% diacetylated intermediate .
-
Oxidation: Requires careful control of stoichiometry and temperature (0–5°C) to prevent over-oxidation, achieving yields of 85–92% .
Comparative Analysis of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume